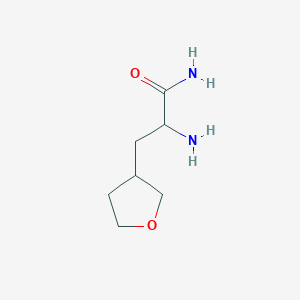
2-Amino-3-(oxolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(oxolan-3-yl)propanamide is an organic compound with the molecular formula C₇H₁₄N₂O₂ It is a derivative of propanamide, featuring an oxolane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxolan-3-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with amino acids or their derivatives. For instance, the reaction of 3-hydroxypropanamide with oxolane-3-carboxylic acid under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(oxolan-2-yl)propanamide
- 2-Amino-3-(1H-indol-3-yl)propanamide
- 2-Amino-3-(oxolan-4-yl)propanamide
Uniqueness
2-Amino-3-(oxolan-3-yl)propanamide is unique due to the specific positioning of the oxolane ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
RRZCBBNQCWIVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


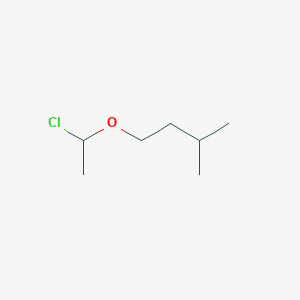
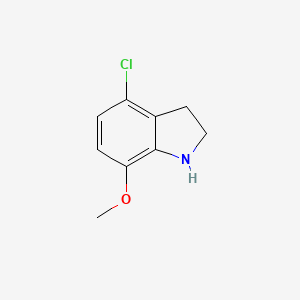

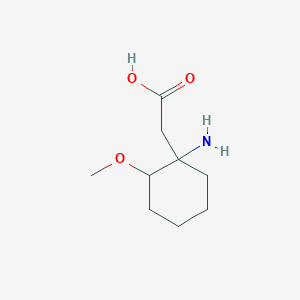
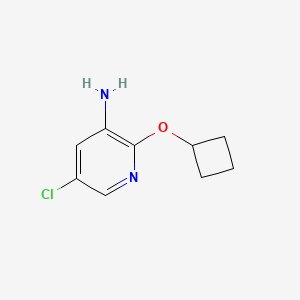
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)


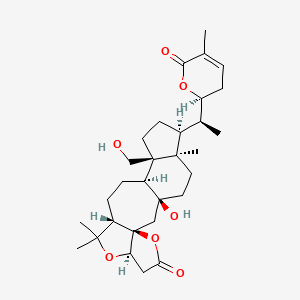
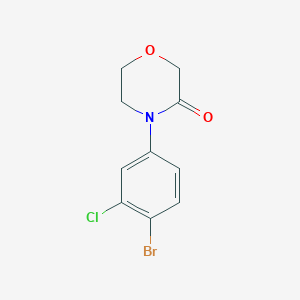
![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)
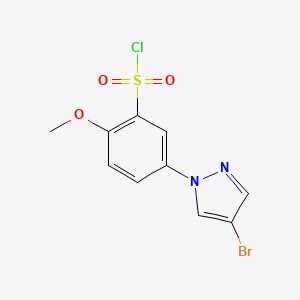
![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
![2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
